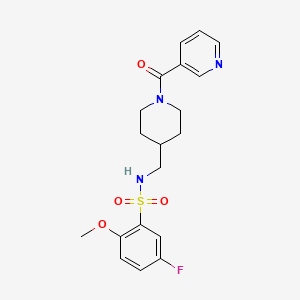
5-fluoro-2-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-2-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide, also known as FNPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Chemistry of Fluorinated Pyrimidines
Fluorinated pyrimidines, like 5-fluorouracil (5-FU), play a crucial role in cancer treatment, with developments in fluorine chemistry contributing to their precise use. The synthesis methods for 5-FU, including the incorporation of isotopes for studying metabolism and biodistribution, have been reviewed. Advances in understanding how these compounds affect nucleic acid structure and dynamics offer insights into their mechanisms, including inhibiting thymidylate synthase and various RNA- and DNA-modifying enzymes. The exploration of polymeric fluoropyrimidines suggests potential for more targeted cancer therapies in personalized medicine (Gmeiner, 2020).
Clinical Applications and Toxicology of Fluoropyrimidines
The therapeutic effectiveness and toxicity of fluoropyrimidines, including 5-FU and its prodrugs (capecitabine, UFT, S-1), have been extensively reviewed. Despite their efficacy in treating solid tumors, the challenge remains to balance cytotoxicity with therapeutic effectiveness. The review covers the metabolic pathways of 5-FU responsible for both its efficacy and toxicity, offering a foundation for the biomodulation strategies aimed at enhancing therapeutic outcomes while minimizing adverse effects (Malet-Martino & Martino, 2002).
Pharmacokinetics, Pharmacodynamics, and Toxicology
Research on new psychoactive substances (NPS), including 4-fluoroamphetamine, has highlighted the importance of understanding the pharmacokinetics, pharmacodynamics, and toxicology of fluorinated compounds. Although this study focuses on recreational drugs, it underscores the broader necessity of characterizing the biological effects and health risks associated with fluorinated compounds, which could extend to their use in scientific research (Nugteren-van Lonkhuyzen et al., 2015).
Synthesis of Fluorinated Compounds
A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, has been reported. This highlights the ongoing efforts to develop efficient and scalable synthesis methods for fluorinated compounds, which are crucial for their application in both scientific research and pharmaceutical development (Qiu et al., 2009).
Eigenschaften
IUPAC Name |
5-fluoro-2-methoxy-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S/c1-27-17-5-4-16(20)11-18(17)28(25,26)22-12-14-6-9-23(10-7-14)19(24)15-3-2-8-21-13-15/h2-5,8,11,13-14,22H,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIOCMKTBNHWOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((2-chloro-6-fluorobenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2695037.png)


![4-Chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2695043.png)
![N-(4-bromophenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2695044.png)
![N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2695046.png)


![1-ethyl-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2695050.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 5-(dimethylsulfamoyl)-2-(morpholin-4-yl)benzoate](/img/structure/B2695053.png)
![N-(2-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2695054.png)

